![molecular formula C5H12NO4P B14308394 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid CAS No. 113592-13-5](/img/structure/B14308394.png)
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is an organic compound with the molecular formula C5H12NO4P It belongs to the class of organophosphorus compounds and is characterized by the presence of a phosphoryl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions typically involve temperatures ranging from 65°C to 110°C and pressures greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Mécanisme D'action
The mechanism of action of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a stabilizer in electrolyte solutions by forming micellar networks that facilitate ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Aminomethyl)(hydroxy)phosphoryl]propanoic acid: This compound has a similar structure but differs in the substitution pattern on the propanoic acid backbone.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: Another related compound with a more complex structure, used in experimental drug research.
Uniqueness
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and act as an ion-flow stabilizer sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113592-13-5 |
|---|---|
Formule moléculaire |
C5H12NO4P |
Poids moléculaire |
181.13 g/mol |
Nom IUPAC |
3-[1-aminoethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-4(6)11(9,10)3-2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
CXDZNCNRYCJVBG-UHFFFAOYSA-N |
SMILES canonique |
CC(N)P(=O)(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
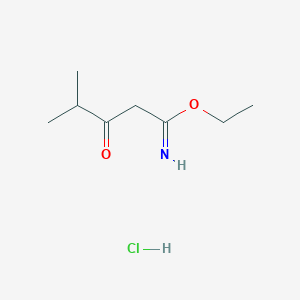
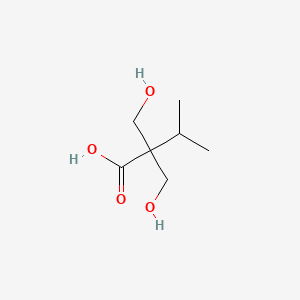
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
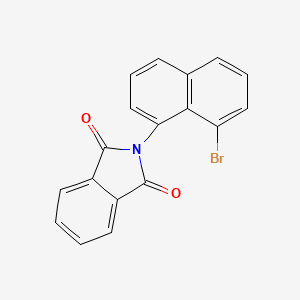
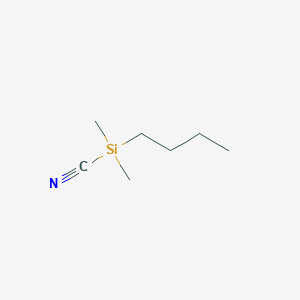
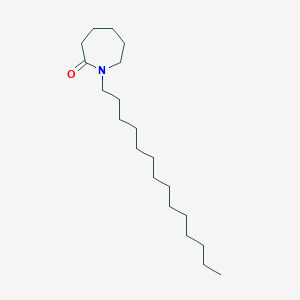

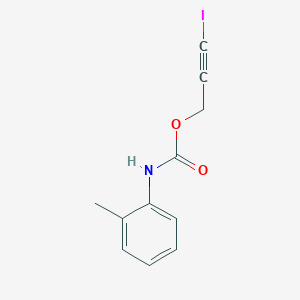

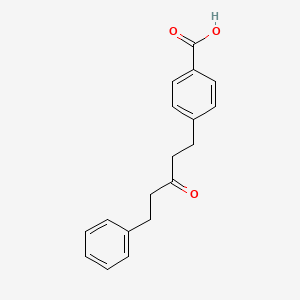
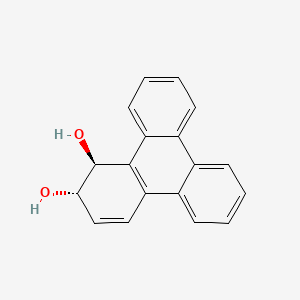
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)

